molecular formula C14H13NO4 B6241440 1-[(4-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid CAS No. 412322-03-3

1-[(4-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Cat. No. B6241440
CAS RN: 412322-03-3
M. Wt: 259.3
InChI Key:
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Description

1-[(4-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid, also known as 4-MMP, is a novel small molecule inhibitor of the enzyme dihydropyridine carboxylate reductase (DPCR). It has been used in a variety of scientific research applications, including the study of cancer, inflammation, and metabolic disorders. 4-MMP is a synthetic compound that is structurally similar to the naturally occurring dihydropyridine carboxylates, which are essential components of the metabolic pathways in many organisms. 4-MMP has been shown to inhibit the enzyme DPCR, which is involved in the metabolism of dihydropyridine carboxylates. This inhibition has been linked to a variety of biological effects, including anti-cancer, anti-inflammatory, and metabolic effects.

Scientific Research Applications

1-[(4-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid has been used in a variety of scientific research applications. It has been studied as an inhibitor of the enzyme DPCR, which is involved in the metabolism of dihydropyridine carboxylates. 1-[(4-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid has also been studied as an anti-cancer agent, an anti-inflammatory agent, and a metabolic regulator. In addition, 1-[(4-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid has been studied as a potential therapeutic agent for the treatment of various diseases, including cancer, inflammation, and metabolic disorders.

Mechanism of Action

1-[(4-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid has been shown to inhibit the enzyme DPCR, which is involved in the metabolism of dihydropyridine carboxylates. The inhibition of DPCR by 1-[(4-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid leads to the accumulation of dihydropyridine carboxylates, which are essential components of the metabolic pathways in many organisms. This accumulation of dihydropyridine carboxylates leads to a variety of biological effects, including anti-cancer, anti-inflammatory, and metabolic effects.
Biochemical and Physiological Effects
The inhibition of DPCR by 1-[(4-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid has been linked to a variety of biochemical and physiological effects. In animal models, 1-[(4-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid has been shown to reduce inflammation, inhibit tumor growth, and regulate metabolic pathways. In addition, 1-[(4-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid has been shown to reduce the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of pro-inflammatory mediators.

Advantages and Limitations for Lab Experiments

The use of 1-[(4-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid in laboratory experiments has several advantages. 1-[(4-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a relatively simple compound to synthesize, and it is relatively stable in solution. In addition, 1-[(4-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid has been shown to be an effective inhibitor of DPCR in a variety of biological systems. However, there are some limitations to using 1-[(4-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid in laboratory experiments. For example, 1-[(4-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid has been shown to be toxic to some cell types, and it has been linked to some unwanted side effects in animal models.

Future Directions

The use of 1-[(4-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid in scientific research has opened up a variety of potential future directions. For example, further research is needed to better understand the biochemical and physiological effects of 1-[(4-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid. In addition, further studies are needed to investigate the potential therapeutic applications of 1-[(4-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid, as well as its potential toxicity and side effects. Finally, further research is needed to explore the potential of 1-[(4-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid as a tool for studying the metabolism of dihydropyridine carboxylates.

Synthesis Methods

1-[(4-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a synthetic compound that is synthesized from a variety of starting materials. The synthesis of 1-[(4-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves a multi-step process that begins with the reaction of 4-methoxyphenylmethyl bromide with sodium hydroxide to form the intermediate 4-methoxyphenylmethyl hydroxide. This intermediate is then reacted with ethylenediamine to form 1-[(4-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid. The synthesis of 1-[(4-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid is relatively simple and can be accomplished in a laboratory setting.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(4-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate to form 1-(4-methoxyphenyl)-3-oxobut-1-en-1-yl acetate, which is then cyclized with ammonium acetate to form 1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid ethyl ester. The ester is then hydrolyzed to form the desired compound.", "Starting Materials": [ "4-methoxybenzaldehyde", "ethyl acetoacetate", "ammonium acetate", "ethanol", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in ethanol in the presence of sodium hydroxide to form 1-(4-methoxyphenyl)-3-oxobut-1-en-1-yl acetate.", "Step 2: Cyclization of 1-(4-methoxyphenyl)-3-oxobut-1-en-1-yl acetate with ammonium acetate in ethanol to form 1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid ethyl ester.", "Step 3: Hydrolysis of 1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid ethyl ester with sodium hydroxide in water to form 1-[(4-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid." ] }

CAS RN

412322-03-3

Product Name

1-[(4-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Molecular Formula

C14H13NO4

Molecular Weight

259.3

Purity

95

Origin of Product

United States

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